REACTION_CXSMILES
|
N1(O[C:11](=[O:21])[C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([O:19][CH3:20])[CH:13]=2)C2C=CC=CC=2N=N1.[CH3:22][N:23]([CH3:28])[CH2:24][CH2:25][CH2:26][NH2:27].C(N(CC)CC)C>O1CCCC1>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]([NH:27][CH2:26][CH2:25][CH2:24][N:23]([CH3:28])[CH3:22])=[O:21])=[CH:13][C:14]=1[O:19][CH3:20]
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Name
|
4-amino-3-methoxy-benzoic acid benzotriazol-1-yl ester
|
Quantity
|
1.1371 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)OC(C2=CC(=C(C=C2)N)OC)=O
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
0.6131 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN)C
|
Name
|
|
Quantity
|
1.0119 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 65 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
WASH
|
Details
|
the organic layer washed twice with 50 mL of 0.5 M sodium carbonate, 50 mL water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
50 mL brine, dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
65 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)NCCCN(C)C)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8587 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |